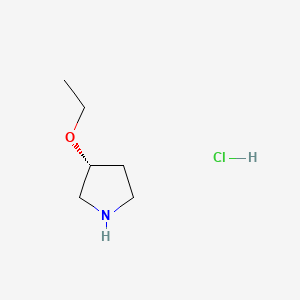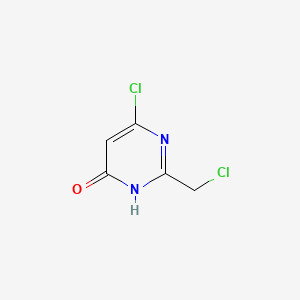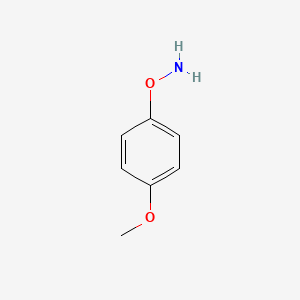
O-(4-Methoxyphenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Methoxybenzyl)hydroxylamine hydrochloride, also known by its CAS Number 876-33-5, is a compound with a molecular weight of 189.64 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually provided in a solid physical form .
Synthesis Analysis
Oximes, such as O-(4-Methoxyphenyl)hydroxylamine, can be synthesized by the condensation of an aldehyde or a ketone with hydroxylamine . For example, methoxyamine is prepared via O-alkylation of hydroxylamine derivatives . It is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .Molecular Structure Analysis
The molecular formula of O-(4-Methoxybenzyl)hydroxylamine hydrochloride is C8H12ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .Chemical Reactions Analysis
Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi .Physical And Chemical Properties Analysis
O-(4-Methoxybenzyl)hydroxylamine hydrochloride is typically a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Metabolism and Genotoxicity in Human Cytochrome-P450 Enzymes : N-(2-Methoxyphenyl)hydroxylamine, related to O-(4-Methoxyphenyl)hydroxylamine, is metabolized by human hepatic microsomes predominantly to o-anisidine. This process is attributed mainly to CYP3A4, 2E1, and 2C, which are more than 90% responsible for the metabolism. The genotoxicity of N-(2-Methoxyphenyl)hydroxylamine is dictated by its spontaneous decomposition generating DNA adducts, and by its susceptibility to metabolism by CYP enzymes (Naiman et al., 2011).
Rat Cytochrome P450 Metabolism : In a similar study involving rats, N-(2-Methoxyphenyl)hydroxylamine is primarily metabolized to o-anisidine. The major enzymes participating in this process in rat liver are identified as CYP2C, followed by CYP2E1, 2D, and 2A (Naiman et al., 2010).
Liver Microsomal Metabolism in Rats : In another study, the metabolism of o-aminophenol and N-(2-methoxyphenyl)hydroxylamine by rat hepatic microsomes was examined. It was found that N-(2-methoxyphenyl)hydroxylamine is metabolized primarily to o-anisidine and o-aminophenol. This process appears to be involved in the genotoxicity and detoxification of these compounds (Naiman et al., 2010).
Mutagenic Properties in Nucleosides : O-Methylhydroxylamine can substitute a methoxyamino group for the amino group of cytidine or adenosine, forming specific nucleosides. This reaction is slow but significant, suggesting its mutagenic properties (Singer & Spengler, 1982).
Chemical Reactions with Diphenylphosphinic Chloride : Hydroxylamine, including derivatives like O-(diphenylphosphinyl)hydroxylamine, reacts with diphenylphosphinic chloride to produce unique compounds. These reactions are important in understanding the chemical properties and potential applications of such compounds (Harger, 1982).
Safety And Hazards
The safety data sheet for a similar compound, O-[(4-Methylphenyl)methyl]hydroxylamine, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
While specific future directions for O-(4-Methoxyphenyl)hydroxylamine were not found in the search results, it’s worth noting that compounds containing the 8-hydroxyquinoline (8-HQ) moiety, which is structurally similar to O-(4-Methoxyphenyl)hydroxylamine, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Propiedades
IUPAC Name |
O-(4-methoxyphenyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-2-4-7(10-8)5-3-6/h2-5H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOXQAHYRYRYGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)ON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700152 |
Source


|
| Record name | O-(4-Methoxyphenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-Methoxyphenyl)hydroxylamine | |
CAS RN |
147169-98-0 |
Source


|
| Record name | O-(4-Methoxyphenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

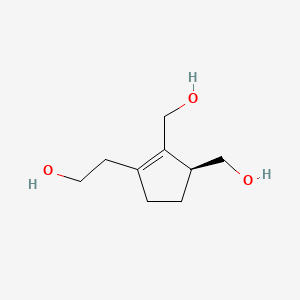


![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)
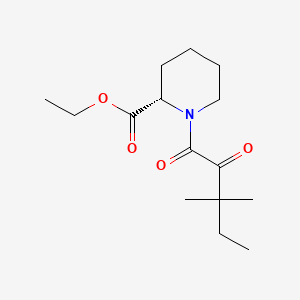
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)
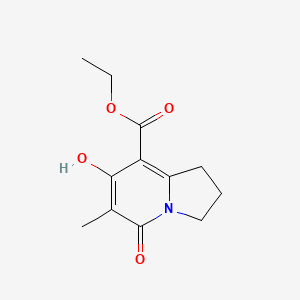
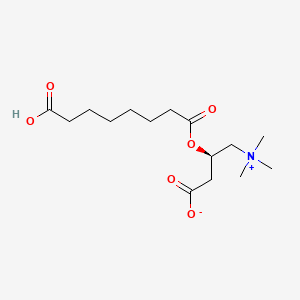
![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)
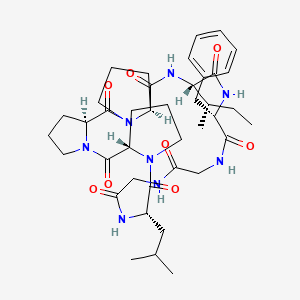
![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)
